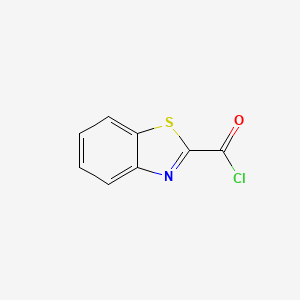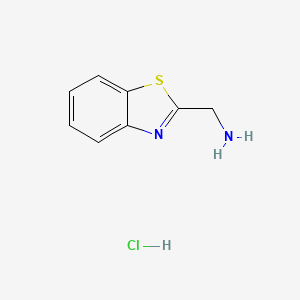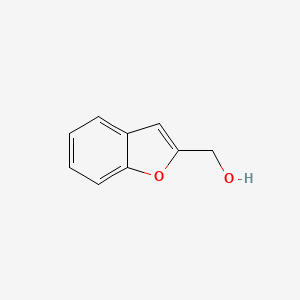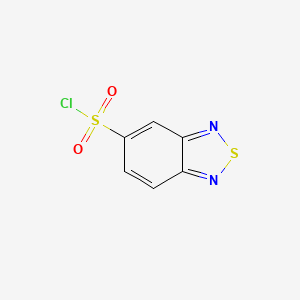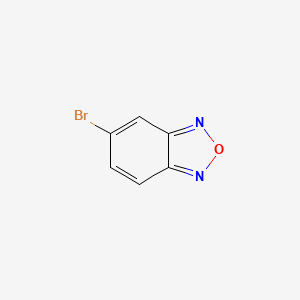
1-Butanol-d10
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Butanol can be achieved through different chemical routes. One of the papers describes the synthesis of a radiolabeled form of 1-butanol, specifically 1-[11C]butanol, which was synthesized via carbonylation of an organoborane and carbonation of a Grignard reagent. The yields of these reactions were reported to be between 33-71% and 55-74%, respectively, with high radiochemical purity . Although this synthesis pertains to a radiolabeled variant, it provides insight into the synthetic accessibility of 1-butanol derivatives.
Molecular Structure Analysis
The molecular interactions of 1-butanol have been studied in the context of its mixtures with ionic liquids (ILs). Activity coefficients were measured to understand the interactions between 1-butanol and various ILs. The study found that the highest affinity for 1-butanol in a binary mixture was with the IL Im10.1tcb. These interactions were modeled using the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which accurately described the data and demonstrated predictive capabilities .
Chemical Reactions Analysis
1-Butanol serves as a substrate for phospholipase D (PLD), which is involved in the formation of the intracellular signaling lipid phosphatidic acid. The study on adrenal chromaffin cells showed that 1-butanol, unlike its secondary and tertiary isomers, significantly reduces catecholamine secretion by affecting voltage-gated calcium channel currents. This indicates that 1-butanol can have distinct effects on cellular physiology and molecular targets of general anesthetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butanol are highlighted in its use as a solvent for the extraction of polar compounds from aqueous media. The study utilized free energy simulations to understand the partitioning of solutes between water and 1-butanol, revealing that small inverse micelles of water within the 1-butanol phase can accommodate polar solutes. This nanostructure allows 1-butanol to mimic an aqueous environment, which is beneficial for the extraction process. The practical application of this property was demonstrated in the extraction of cyclohexane-1,2-diol, where 1-butanol proved to be more efficient than ethyl acetate .
Another paper discusses the metabolic engineering of Escherichia coli to produce 1-butanol, highlighting its potential as a biofuel due to its higher energy content and hydrophobicity compared to ethanol. The study demonstrates the feasibility of producing 1-butanol in a non-native host, which could have implications for sustainable energy production .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-Butanol-d10” wird häufig in der chemischen Synthese verwendet .
NMR-Spektroskopie
“this compound” eignet sich für die Verwendung in der NMR-Spektroskopie (Nuclear Magnetic Resonance) . NMR ist ein leistungsstarkes Werkzeug, das von Chemikern verwendet wird, um die Struktur organischer Verbindungen zu bestimmen, und deuterierte Lösungsmittel wie “this compound” werden häufig in diesen Analysen verwendet .
Treibstoffzusatz
“1-Butanol” kann als ein guter Treibstoffzusatz angesehen werden, der bei hohen Drücken verwendet werden kann . Die deuterierte Version, “this compound”, könnte möglicherweise in ähnlichen Anwendungen eingesetzt werden, obwohl weitere Forschungsarbeiten erforderlich wären, um dies zu bestätigen.
Thermophysikalische Eigenschaftenforschung
Die Kenntnis der thermophysikalischen Eigenschaften von “1-Butanol” bei hohem Druck ist entscheidend für seine Anwendung als Treibstoffzusatz . “this compound” könnte in ähnlicher Forschung verwendet werden, um zu verstehen, wie sich die Deuterierung auf diese Eigenschaften auswirkt.
Biokraftstoffproduktion
“1-Butanol” ist eine wichtige chemische Plattform, die als Rohstoff in der Kunststoffindustrie, für Weichmacher, Farben, Bindemittel und Lebensmittelextraktionsmittel verwendet wird . Die Verwendung von “1-Butanol” als Treibstoff hat jedoch viel Aufmerksamkeit erhalten . “this compound” könnte möglicherweise in der Forschung zur Biokraftstoffproduktion eingesetzt werden.
Materialwissenschaften
“this compound” könnte möglicherweise in der materialwissenschaftlichen Forschung eingesetzt werden, insbesondere in Studien zu den Eigenschaften deuterierter Materialien .
Safety and Hazards
1-Butanol-d10 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
Zukünftige Richtungen
1-Butanol-d10 is a stable and non-flammable compound that has been utilized in various scientific research fields for many years. It has potential applications in proteomics research and in the study of combustion processes . As a deuterated compound, it is particularly useful in mechanistic and kinetic studies, where the isotopic labeling allows for tracking of specific atoms through the reaction pathway .
Wirkmechanismus
Target of Action
1-Butanol-d10, also known as Butyl alcohol-d10, is primarily used as a solvent in various industrial applications
Biochemical Pathways
The butanol-production pathway in bacteria involves the conversion of butanal to butanol, catalyzed by butanol dehydrogenase . .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure. Furthermore, its stability may be impacted by exposure to light or heat .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NWURLDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369765 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34193-38-9 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-Butanol-d10 be used to study reaction mechanisms?
A1: this compound, with its ten deuterium atoms, acts as a valuable isotopic label in chemical reactions. [] For instance, when reacted with hydrochloric acid and zinc chloride, it primarily forms 1-chlorobutane-d9 and 2-chlorobutane-d9. Interestingly, only the 2-chlorobutane-d9 product shows a reduced deuterium content. [] This observation suggests a mechanism involving rapid intramolecular hydride transfer between carbons 2 and 3 in a cationic intermediate during the formation of 2-chlorobutane. This transfer must be faster than the hydrogen isotope exchange with the acid, highlighting the power of this compound in elucidating complex reaction pathways.
Q2: Can NMR spectroscopy be used to study this compound in gel systems?
A2: While this compound itself doesn't form gels, it serves as a solvent for studying gelation processes using NMR. [] Research shows that 1H NMR spectroscopy successfully detects p-α-cholesteryl-p‘-octoxystilbenoate (a gelator) dissolved in this compound, even within the gel phase. [] This detection relies on the rapid exchange between gelator molecules dissolved in the liquid phase and those within "mobile" regions of the gel solid. This finding challenges previous notions that NMR could only detect gelator molecules in the liquid phase of gels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

